molecular formula C14H20N2 B11888996 7-Isoquinolinamine, 1-cyclopentyl-1,2,3,4-tetrahydro- CAS No. 653604-73-0

7-Isoquinolinamine, 1-cyclopentyl-1,2,3,4-tetrahydro-

Cat. No.: B11888996
CAS No.: 653604-73-0
M. Wt: 216.32 g/mol
InChI Key: PDCIKDMAULSQDC-UHFFFAOYSA-N
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Description

1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves multicomponent reactions (MCRs) which are efficient and environmentally friendly. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. This involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) . Industrial production methods often utilize recyclable catalysts to enhance sustainability .

Chemical Reactions Analysis

1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like H2O2 or TBHP.

    Reduction: Typically involves hydrogenation reactions.

    Substitution: Commonly involves nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative disorders and infections.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, potentially offering neuroprotective effects. The compound may also interact with specific enzymes and receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine is unique due to its specific structural features and biological activities. Similar compounds include other tetrahydroisoquinoline derivatives, such as:

  • 1,2,3,4-tetrahydroisoquinoline
  • N-benzyl tetrahydroisoquinoline
  • 1-methyl-1,2,3,4-tetrahydroisoquinoline

These compounds share the tetrahydroisoquinoline scaffold but differ in their substituents and biological activities .

Properties

CAS No.

653604-73-0

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine

InChI

InChI=1S/C14H20N2/c15-12-6-5-10-7-8-16-14(13(10)9-12)11-3-1-2-4-11/h5-6,9,11,14,16H,1-4,7-8,15H2

InChI Key

PDCIKDMAULSQDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2C3=C(CCN2)C=CC(=C3)N

Origin of Product

United States

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